molecular formula C9H7NO4 B146052 2-Nitrocinnamic acid CAS No. 612-41-9

2-Nitrocinnamic acid

Cat. No. B146052
CAS RN: 612-41-9
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

2-Nitrocinnamic acid is a chemical compound that is related to cinnamic acid, a key intermediate in the biosynthesis of numerous plant compounds. While the provided papers do not directly discuss 2-nitrocinnamic acid, they do provide insights into related nitro-substituted cinnamic acid derivatives and their properties. For instance, sodium 2-nitrocinnamate dihydrate is mentioned as a one-dimensional coordination polymer based on the sodium salt of trans-2-nitrocinnamic acid, indicating the potential for 2-nitrocinnamic acid to form salts and engage in coordination chemistry .

Synthesis Analysis

The synthesis of nitro-substituted cinnamic acids can be achieved through various chemical reactions. For example, the synthesis of 3-nitrocinnamic acid involves the condensation of 3-nitrobenzaldehyde with natrium aceticum and acetic anhydride, followed by reduction to yield 3-aminocinnamic acid . Although this process is specific to the 3-nitro derivative, it suggests that similar synthetic routes could be applicable to 2-nitrocinnamic acid, involving electrophilic aromatic substitution and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of nitro-substituted cinnamic acids is characterized by the presence of a nitro group attached to the aromatic ring, which can significantly influence the electronic and steric properties of the molecule. In the case of sodium 2-nitrocinnamate dihydrate, the sodium salt forms a one-dimensional coordination polymer with octahedral NaO6 centers, highlighting the ability of the carboxylate group to participate in coordination bonds .

Chemical Reactions Analysis

Nitro-substituted cinnamic acids can undergo various chemical reactions due to the presence of both the nitro group and the carboxylic acid functionality. The nitro group can be involved in redox reactions, as seen in the reduction of 3-nitrocinnamic acid to 3-aminocinnamic acid . The carboxylic acid group can form hydrogen bonds and participate in the formation of coordination polymers, as demonstrated by sodium 2-nitrocinnamate dihydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted cinnamic acids are influenced by their functional groups. For example, the melting point of a co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide is higher than that of the pure components, indicating increased thermal stability . This suggests that 2-nitrocinnamic acid could also form stable co-crystals with suitable partners. The hydrogen bonding and coordination behavior observed in sodium 2-nitrocinnamate dihydrate also point to the potential for 2-nitrocinnamic acid to engage in similar interactions, affecting its solubility and crystalline properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis with Pyrrole : 2-Nitrocinnamic acid esters react with pyrrole, yielding ethyl 3-aryl-2-nitro-3-(1H-pyrrol-2-yl)propanoates. This process involves solvent-free conditions and has applications in synthesizing compounds with pharmacophoric fragments (Baichurina et al., 2008).

  • Structural Elucidation in Coordination Polymers : The sodium salt of trans-2-nitrocinnamic acid forms one-dimensional coordination polymers with potential applications in material science (Smith & Wermuth, 2009).

Biological and Medicinal Applications

  • DNA-Binding and Biological Activity : Nickel(II) mixed ligand carboxylate complexes involving 2-nitrocinnamic acid have been synthesized, showing significant DNA-binding ability and potential antibacterial and antifungal activities (Begum et al., 2021).

  • Crystal Growth and Nonlinear Optical Properties : 3-Nitrocinnamic acid has been used in the synthesis and crystal growth studies of new organic nonlinear optical crystals, indicating applications in optical materials technology (Alen et al., 2013).

Industrial and Environmental Applications

  • Corrosion Inhibition : Yttrium 4-nitrocinnamate has been studied as a corrosion inhibitor, demonstrating significant inhibition efficiency and potential applications in corrosion protection technologies (Hiển et al., 2017).

Enzymatic Inhibition Studies

  • Tyrosinase Inhibition : 4-Nitrocinnamic acid has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in cosmetic and pharmaceutical industries for skin-lightening agents and melanin-related treatments (Cui et al., 2017).

Chemical Reaction Mechanisms

  • Alkynylation and Cyanation Reactions : β-Nitrostyrenes derived from 2-nitrocinnamic acid undergo Michael addition reactions, showing utility in synthesizing diverse functionalized compounds (Asahara et al., 2018).

Safety And Hazards

2-Nitrocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Nitrocinnamic acid

CAS RN

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018
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Record name o-nitrocinnamic acid
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Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
Y Hakmaoui, A Eşme, RE Ajlaoui, ME Belghiti… - Chemistry Africa, 2022 - Springer
… been performed by the reduction reaction of 2-nitrocinnamic acid or 2-nitrophenyl pyruvic acid with … In the case of the reduction of 2-nitrocinnamic acid we obtained hydroxyindole plus …
Number of citations: 2 link.springer.com
KM Daoud, AN Ali, AA Ahmed - Journal of Education …, 2010 - edusj.mosuljournals.com
… carbonyl benzo [b] thiophene(1) was synthesized from 2-nitrocinnamic acid by its reaction with thionyl chloride/dimethyl formamide in pyridine. Acid chloride(1) was converted to acid …
Number of citations: 1 edusj.mosuljournals.com
L Gomes do Nascimento, M Castro de Morais… - Journal of …, 2023 - hindawi.com
… Terefore, in the present study, a series of fourteen alkyl and aryl derivatives from (E)-2-nitrocinnamic acid were obtained using Fischer esterification, nucleophilic substitution with halides…
Number of citations: 3 www.hindawi.com
H Ito - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… This would suggest a possibility of oxidative cleavage of 1~2 bond of carbostyril 1—oxide to 2—nitrocinnamic acid. In the oxidation of quinoline with hydrogen peroxide, 2,2’—…
Number of citations: 8 www.jstage.jst.go.jp
G Smith, UD Wermuth - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… ] n , the sodium salt of trans-2-nitrocinnamic acid, is a one-dimensional coordination polymer … We have now prepared the sodium salt of trans-2-nitrocinnamic acid, a dihydrate [Na(C 9 H …
Number of citations: 2 scripts.iucr.org
W Nawrocka, M Zimecki, T Kuznicki… - Archiv der Pharmazie …, 1999 - Wiley Online Library
… The reaction of 2-aminobenzimidazole with selected 4-methoxy-, 2.4-dimethoxy-, 4-chloro-, 4-nitro-, and 2-nitrocinnamic acid under different conditions has been described. Two series …
Number of citations: 19 onlinelibrary.wiley.com
TWJ Taylor, PM Hobson - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… 2-Nitrocinnamic acid could not be decarboxylated to 2-nitrostyrene under any of the conditions or with any of the catalysts which were tried. p-2: PDinitrophenylethyl acetate, from which …
Number of citations: 0 pubs.rsc.org
ID Entwistle - Tetrahedron Letters, 1979 - Elsevier
We have demonstrated the potential in a peptide sequencing procedure for the use of hydrogen transfer reduction of 2, 6-dinitrophenyl derivatives’ of amino acids and peptides using …
Number of citations: 30 www.sciencedirect.com
A Hari, BL Miller - Organic Letters, 2000 - ACS Publications
… As shown in Scheme 1, our plan was to first immobilize a 2-nitrocinnamic acid on Wang 4 or Rink amide 5 resin. As demonstrated in our previous work, treatment of this resin-…
Number of citations: 56 pubs.acs.org
X Zhang, K Pham, D Li, RJ Schutte, DH Gonzalo… - Cells, 2019 - mdpi.com
… 4′,′5-(Methylenedioxy)-2-nitrocinnamic acid was predicted to bind cleaved alpha 1-antitrypsin at the polymerization interface, and observed to co-localize with Z-hAAT, increase Z-…
Number of citations: 10 www.mdpi.com

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